molecular formula C21H32O3 B563005 Tert-butyl4-hydroxybenzoate CAS No. 105078-92-0

Tert-butyl4-hydroxybenzoate

Cat. No. B563005
M. Wt: 335.502
InChI Key: JERGUCIJOXJXHF-DBAXYKBZSA-N
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Description

Tert-butyl4-hydroxybenzoate, also known as 1,1-Dimethylethyl 4-hydroxybenzoate, is an organic compound with the molecular formula C11H14O3 . It has a molecular weight of 194.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Tert-butyl4-hydroxybenzoate consists of a benzene ring substituted with a hydroxyl group and a tert-butyl ester group . The average mass of the molecule is 194.227 Da and the monoisotopic mass is 194.094299 Da .


Physical And Chemical Properties Analysis

Tert-butyl4-hydroxybenzoate is a solid at room temperature . It has a melting point of 122-125° C . It is slightly soluble in water but soluble in organic solvents such as acetone, ethanol, chloroform, glycerin, and propylene glycol .

Scientific Research Applications

  • Synthesis and Chemical Reactivity : Kindra and Evans (2014) demonstrated a bismuth-based cyclic process to synthesize 3,5-Di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-Di-tert-butyl-4-phenol, indicating its potential in organic synthesis and CO2 utilization (Kindra & Evans, 2014).

  • Metabolism Studies : Daniel, Gage, and Jones (1968) researched the metabolism of butylated hydroxytoluene (BHT) in rats and humans, identifying 3,5-di-tert-butyl-4-hydroxybenzoic acid as a major metabolite. This study is crucial for understanding the biological processing of compounds related to Tert-butyl4-hydroxybenzoate (Daniel, Gage, & Jones, 1968).

  • Chemical Synthesis : Yi (2003) described a method for synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid, indicating its relevance in chemical manufacturing processes (Yi, 2003).

  • Water Treatment and Oxidation Studies : Rivas et al. (2001) explored the use of Fenton's reagent for treating phenolic compounds in wastewater, including p-hydroxybenzoic acid derivatives, suggesting possible environmental applications (Rivas et al., 2001).

  • Antioxidant Research : Shakir, Ariffin, and Abdulla (2014) synthesized compounds derived from 3,5-Di-tert-butyl-4-hydroxybenzoic acid and evaluated their antioxidant properties, highlighting its potential in antioxidant development (Shakir, Ariffin, & Abdulla, 2014).

  • Biomedical Applications : Ding et al. (2012) synthesized and characterized triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates and evaluated their cytotoxicity against human tumor cell lines, indicating their potential in cancer research (Ding, Liu, Tian, & Quan, 2012).

  • Endocrine Disruptor Analysis : Mol, Sunarto, and Steijger (2000) studied the determination of endocrine disruptors, including 4-tert.-butylbenzoic acid, in water, which is essential for environmental monitoring and public health (Mol, Sunarto, & Steijger, 2000).

  • Drug Metabolism and Pharmacokinetics : Abbas et al. (2010) investigated the metabolism of parabens, esters of 4-hydroxybenzoic acid, in human liver microsomes and plasma, crucial for understanding the biotransformation of related compounds (Abbas et al., 2010).

Safety And Hazards

Tert-butyl4-hydroxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGUCIJOXJXHF-DBAXYKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849614
Record name (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl4-hydroxybenzoate

CAS RN

105078-92-0
Record name (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
DP Goldberg - 1995 - dspace.mit.edu
… Methyl 3,5-di-tert-butyl4-hydroxybenzoate was prepared in 96% yield by esterification from the corresponding benzoic acid, which was purchased from Aldrich and used as received. […
Number of citations: 5 dspace.mit.edu

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